molecular formula C18H18FN3OS B2634306 2-((2-fluorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine CAS No. 422532-92-1

2-((2-fluorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine

Cat. No. B2634306
CAS RN: 422532-92-1
M. Wt: 343.42
InChI Key: QVWQWNUGXYPDJS-UHFFFAOYSA-N
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Description

2-((2-fluorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the quinazoline family and has a molecular weight of 381.45 g/mol.

Mechanism of Action

The mechanism of action of 2-((2-fluorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine involves the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway, NF-κB pathway, and MAPK pathway. This compound also inhibits the activity of enzymes such as COX-2 and MMP-9, which are involved in the production of pro-inflammatory cytokines and angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of cancer cell growth, reduction of inflammation, and neuroprotective effects. This compound has also been shown to have antioxidant properties and to reduce oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 2-((2-fluorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine in lab experiments include its potential therapeutic applications in various diseases and its ability to inhibit multiple signaling pathways. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its optimal dosage and administration route.

Future Directions

For research on 2-((2-fluorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine include the optimization of its synthesis method, the determination of its optimal dosage and administration route, and the evaluation of its potential toxicity. Further research is also needed to determine its efficacy in various diseases and to identify potential drug targets for this compound. Additionally, the development of analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds with potential therapeutic applications.

Synthesis Methods

The synthesis of 2-((2-fluorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine involves a multi-step process. The first step involves the reaction of 2-fluorobenzyl chloride with sodium sulfide to form 2-fluorobenzyl thiol. The second step involves the reaction of 2-fluorobenzyl thiol with N-(2-methoxyethyl)-4-nitrobenzamide to form this compound. The final step involves the reduction of the nitro group to an amine group using a reducing agent such as palladium on carbon.

Scientific Research Applications

2-((2-fluorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine has been found to have potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-N-(2-methoxyethyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3OS/c1-23-11-10-20-17-14-7-3-5-9-16(14)21-18(22-17)24-12-13-6-2-4-8-15(13)19/h2-9H,10-12H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWQWNUGXYPDJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC(=NC2=CC=CC=C21)SCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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